molecular formula C12H22N2O2 B7466957 Isonipecotamide, 1-acetyl-N,N-diethyl-

Isonipecotamide, 1-acetyl-N,N-diethyl-

Cat. No.: B7466957
M. Wt: 226.32 g/mol
InChI Key: PLVVAXVTCPYWSO-UHFFFAOYSA-N
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Description

These compounds share critical features, including the acetamide backbone (CH₃CONR₂) and N,N-diethyl substituents, which influence their physicochemical properties and biological activities. This article focuses on comparing these analogs, leveraging data from industrial reports, toxicological studies, and pharmacological research .

Properties

IUPAC Name

1-acetyl-N,N-diethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-4-13(5-2)12(16)11-6-8-14(9-7-11)10(3)15/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVVAXVTCPYWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HATU/DIEA-Mediated Amide Bond Formation

Contemporary protocols employ 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) for efficient amide coupling. A representative synthesis involves reacting isonipecotic acid derivatives with methoxyacetic acid in dimethyl sulfoxide (DMSO) or acetonitrile (MeCN). For example, treating isonipecotamide 11b (TFA salt) with methoxyacetic acid, HATU, and DIEA in DMSO at room temperature achieves a 72% yield after HPLC purification. This method reduces reaction times to under two hours, contrasting with traditional multi-hour reflux processes.

Solvent and Temperature Optimization

Recent studies demonstrate that solvent polarity significantly impacts reaction efficiency. While DMSO accelerates coupling kinetics, MeCN offers easier post-reaction workup due to its lower boiling point. Temperature modulation further enhances yields; reactions performed at 0°C minimize epimerization risks during sensitive intermediate stages.

Comparative Analysis of Methodologies

Parameter Traditional Methods Modern Methods
Catalyst Ruthenium on charcoalHATU/DIEA
Reaction Time 6–17 hours0.3–2 hours
Yield 30–82%72–96%
Purification Filtration, evaporationPreparatory HPLC, MPLC
Key Advantage ScalabilityHigh atom economy

Traditional hydrogenation methods prioritize scalability for industrial applications but suffer from moderate yields and prolonged durations. In contrast, HATU-mediated couplings achieve near-quantitative yields in minutes, albeit with higher reagent costs.

Purification Techniques

Chromatographic Methods

Preparatory high-performance liquid chromatography (HPLC) resolves closely related isomers, as demonstrated in the purification of isonipecotamide 2ab using a gradient of acetonitrile in water. Similarly, medium-pressure liquid chromatography (MPLC) on silica gel cartridges effectively separates Boc-protected intermediates with methanol/ethyl acetate gradients.

Recrystallization and Trituration

Early synthetic routes rely on recrystallization from benzene-cyclohexane mixtures or trituration with pentane to isolate solid products. While cost-effective, these methods struggle with oily residues, necessitating additional charcoal treatment for impurity removal .

Chemical Reactions Analysis

Types of Reactions

Isonipecotamide, 1-acetyl-N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of isonipecotamide, 1-acetyl-N,N-diethyl- involves its interaction with specific molecular targets. As a derivative of isonipecotic acid, it is believed to act on the GABA A receptors, modulating their activity. This interaction can influence neurotransmission in the central nervous system, potentially leading to sedative or anxiolytic effects . The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Key Compounds for Comparison

The following structurally related compounds are analyzed:

N,N-Diethylacetamide (CAS 685-91-6)

N,N-Dimethylacetamide (DMAC) (CAS 127-19-5)

Acetamide, 2-(diethylamino)-N-phenyl- (CAS 3213-15-8)

Comparative Data Table

Compound Name CAS Number Molecular Weight Substituents Applications/Activities Toxicity/Safety Profile
N,N-Diethylacetamide 685-91-6 115.18 Diethyl, acetamide Industrial solvent, enzyme systems Limited hazard data; ≥99% purity
N,N-Dimethylacetamide 127-19-5 87.12 Dimethyl, acetamide Polymer solvent, pharmaceuticals Hepatotoxic, reproductive risks
2-(Diethylamino)-N-phenyl-acetamide 3213-15-8 - Diethylamino, phenyl Research chemical (no reported uses) No data available
ALD-52 (1-Acetyl-LSD) - 365.47 Diethyl, acetyl, lysergamide Psychoactive research High potency, psychoactive effects

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Physicochemical Properties

  • N,N-Diethylacetamide vs. DMAC :

    • The larger ethyl groups in diethylacetamide increase molecular weight (115.18 vs. 87.12) and hydrophobicity compared to DMAC. This reduces water solubility, making DMAC more suitable as a polar solvent in polymer production .
    • DMAC’s lower molecular weight contributes to higher volatility, increasing inhalation exposure risks .
  • Aromatic vs.

Industrial and Handling Profiles

  • DMAC : Listed as a reproductive toxin and hepatotoxin, requiring strict handling protocols (e.g., PPE, ventilation) .

Research Chemicals

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 1-acetyl-N,N-diethylisonipecotamide, and how can purity be validated?

    • Synthesis : Start with isonipecotamide (piperidine-4-carboxamide) as the core structure. Acetylate the piperidine nitrogen using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine). Introduce diethyl groups to the amide nitrogen via alkylation with ethyl bromide or iodide in the presence of a base (e.g., NaH) .
    • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Compare retention times and spectral data with reference standards (if available) .

    Q. What safety protocols are critical when handling 1-acetyl-N,N-diethylisonipecotamide in the lab?

    • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification steps.
    • Exposure Mitigation : In case of skin contact, wash with soap and water; for eye exposure, irrigate with water for ≥15 minutes. Store the compound in airtight containers away from oxidizers (e.g., peroxides) due to potential reactivity .
    • Waste Disposal : Segregate waste and consult institutional guidelines for hazardous organic compounds. Avoid aqueous disposal due to unknown ecotoxicity .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported pharmacological activity of structurally related piperidine derivatives?

    • Mechanistic Studies : Compare 1-acetyl-N,N-diethylisonipecotamide with analogs like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide (IPPA) or substituted cathinones . Use radioligand binding assays (e.g., for serotonin/dopamine receptors) to quantify affinity differences.
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in silico. Cross-validate with experimental IC₅₀ values to identify key structural determinants (e.g., acetyl vs. phenoxy groups) .

    Q. What analytical methods are suitable for detecting trace impurities in 1-acetyl-N,N-diethylisonipecotamide?

    • LC-MS/MS : Use liquid chromatography-tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode. Monitor for byproducts like unreacted isonipecotamide or over-alkylated species.
    • Elemental Analysis : Confirm stoichiometry (C₁₁H₂₁N₃O₂) via combustion analysis. Deviations >0.3% may indicate residual solvents or incomplete reactions .

    Q. How can researchers address inconsistencies in stability data for amide-containing compounds under varying pH conditions?

    • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC and identify products using high-resolution mass spectrometry (HRMS).
    • pH-Solubility Profiling : Measure solubility in buffers (pH 1–12) to identify optimal storage conditions. Note that N,N-diethyl groups may enhance lipophilicity, reducing aqueous stability .

    Methodological Considerations

    Q. What strategies are effective for optimizing yield in multi-step syntheses of 1-acetyl-N,N-diethylisonipecotamide?

    • Stepwise Monitoring : Use thin-layer chromatography (TLC) after each reaction step (e.g., acetylation, alkylation) to track progress. Optimize reaction time and temperature via Design of Experiments (DoE) .
    • Catalyst Screening : Test palladium or nickel catalysts for alkylation steps to reduce side reactions. For example, Pd/C may improve selectivity for diethylation over monoethylation .

    Q. How can researchers validate the absence of genotoxicity in novel piperidine derivatives?

    • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity. A negative result (≤2-fold revertant count vs. control) suggests low risk .
    • In Vitro Micronucleus Assay : Expose mammalian cell lines (e.g., CHO-K1) to the compound and quantify chromosomal aberrations. Combine with cytotoxicity assays (e.g., MTT) to ensure valid results .

    Data Interpretation & Reporting

    Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

    • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/ED₅₀ values with 95% confidence intervals.
    • Outlier Handling : Apply Grubbs’ test to identify and exclude outliers. Ensure n ≥ 6 per group for robust statistical power .

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